molecular formula C9H12FNO B1598451 2-Amino-3-(2-fluorophenyl)propan-1-ol CAS No. 174302-88-6

2-Amino-3-(2-fluorophenyl)propan-1-ol

Cat. No. B1598451
M. Wt: 169.2 g/mol
InChI Key: IPENTXMCVYZOPC-UHFFFAOYSA-N
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Description

“2-Amino-3-(2-fluorophenyl)propan-1-ol” is a chemical compound with the molecular formula C9H12FNO. It has a molecular weight of 169.2 . The compound appears as a white to yellow solid at normal temperatures .


Molecular Structure Analysis

The InChI code for “2-Amino-3-(2-fluorophenyl)propan-1-ol” is 1S/C9H12FNO/c10-9-4-2-1-3-7(9)5-8(11)6-12/h1-4,8,12H,5-6,11H2/t8-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Pharmacokinetic Studies

2-Amino-3-(2-fluorophenyl)propan-1-ol is a compound of interest in pharmacokinetic studies. For example, Grumann et al. (2019) developed a method for detecting 3-Fluorophenmetrazine (3-FPM), a compound related to 2-Amino-3-(2-fluorophenyl)propan-1-ol, in biological samples using liquid chromatography and mass spectrometry. This study highlights the significance of such compounds in forensic and clinical cases (Grumann et al., 2019).

Fluorescent Amino Acids in Chemical Biology

2-Amino-3-(2-fluorophenyl)propan-1-ol and related compounds are valuable in the field of chemical biology, particularly in the design of fluorescent amino acids. For example, Summerer et al. (2006) and Cheng et al. (2020) explored the biosynthetic incorporation of fluorescent amino acids in proteins, providing tools for studying protein structure and interactions in vivo and in vitro. These studies underscore the potential of such compounds in biochemical and cellular studies (Summerer et al., 2006); (Cheng et al., 2020).

Corrosion Inhibition

In the field of materials science, tertiary amines like 2-Amino-3-(2-fluorophenyl)propan-1-ol show promise as corrosion inhibitors. Gao et al. (2007) synthesized similar compounds and demonstrated their effectiveness in inhibiting the corrosion of carbon steel, indicating potential applications in protective coatings and materials engineering (Gao et al., 2007).

Spectroscopic and Theoretical Studies

Compounds related to 2-Amino-3-(2-fluorophenyl)propan-1-ol are also studied for their spectroscopic properties. Budziak et al. (2019) investigated the fluorescence emission spectra of thiadiazole derivatives, providing insights into molecular aggregation and charge transfer processes. This research has implications for the development of new fluorophores and pharmaceuticals (Budziak et al., 2019).

Applications in Organic Synthesis

Research by Houghton et al. (1980) and others has demonstrated the use of 2-Amino-3-(2-fluorophenyl)propan-1-ol in organic synthesis, such as in the preparation of chromans through cyclisation reactions. These findings are relevant for the development of new synthetic methodologies in organic chemistry (Houghton et al., 1980).

Safety And Hazards

Safety data for “2-Amino-3-(2-fluorophenyl)propan-1-ol” indicates that it may be corrosive and could cause serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

2-amino-3-(2-fluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c10-9-4-2-1-3-7(9)5-8(11)6-12/h1-4,8,12H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPENTXMCVYZOPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CO)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20388852
Record name 2-amino-3-(2-fluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(2-fluorophenyl)propan-1-ol

CAS RN

174302-88-6
Record name 2-amino-3-(2-fluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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